Gadolinium(III) acetate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

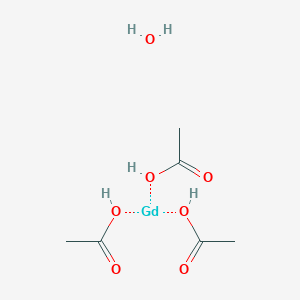

Gadolinium(III) acetate hydrate is a chemical compound with the formula Gd(CH₃CO₂)₃·xH₂O. It is the acetate salt of the lanthanide element gadolinium. This compound appears as a colorless crystal or white powder and is soluble in water. This compound is known for its ground state ferromagnetism in its tetrahydrate form .

Méthodes De Préparation

Gadolinium(III) acetate hydrate can be synthesized through the reaction of gadolinium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{Gd}_2\text{O}_3 + 6 \text{HOAc} + 5 \text{H}_2\text{O} \rightarrow [(\text{Gd(OAc)}_3(\text{H}_2\text{O})_2)_2]·4\text{H}_2\text{O} ] This method involves crystallizing the tetrahydrate from an aqueous solution .

Analyse Des Réactions Chimiques

Gadolinium(III) acetate hydrate undergoes various chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Substitution: The acetate groups can be substituted with other ligands, such as acetylacetone, in the presence of triethylamine in methanol solution.

Coordination Reactions: this compound can form coordination compounds with various ligands, which are useful in different applications.

Applications De Recherche Scientifique

Medical Applications

1. MRI Contrast Agent

Gadolinium(III) acetate hydrate is primarily utilized as a contrast agent in Magnetic Resonance Imaging (MRI). Its paramagnetic properties enhance the contrast of images, allowing for better visualization of internal structures. The compound is often administered in chelated forms to minimize toxicity and improve excretion rates from the body .

Case Study: Safety and Efficacy

A review of gadolinium-based contrast agents highlighted that while gadolinium enhances imaging quality, concerns about its retention in tissues have emerged, particularly in patients with renal impairment. Studies indicate that macrocyclic gadolinium chelates exhibit higher stability and lower toxicity compared to linear forms .

Materials Science Applications

2. Optical Materials

this compound serves as a precursor for the synthesis of optical glasses and phosphors used in color television tubes. Its incorporation into materials enhances their optical properties, making it valuable for producing high-performance optical devices .

3. Microwave Applications

The compound is also used to create Gadolinium Yttrium Garnets (Gd:Y3Al5O12), which are critical in microwave technology due to their excellent dielectric properties. These garnets are utilized in various electronic components, including filters and resonators .

Catalysis

4. Catalytic Applications

In the field of catalysis, this compound is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions makes it suitable for applications in organic synthesis and environmental protection .

Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medical Imaging | MRI Contrast Agent | Enhances image quality; concerns over tissue retention |

| Optical Materials | Production of Optical Glasses | Improves optical properties; used in phosphors for displays |

| Microwave Technology | Gadolinium Yttrium Garnets | Essential for electronic components; excellent dielectric properties |

| Catalysis | Laboratory Reagent | Facilitates various chemical reactions; used in environmental applications |

Mécanisme D'action

The mechanism of action of gadolinium(III) acetate hydrate, particularly in medical applications, involves its paramagnetic properties. When used as a contrast agent in MRI, gadolinium ions enhance the relaxation rates of water protons in the body, thereby improving the contrast of the images. The gadolinium ions bind to water molecules, and the rapid exchange of these water molecules with bulk water is a key factor in their effectiveness .

Comparaison Avec Des Composés Similaires

Gadolinium(III) acetate hydrate can be compared with other gadolinium compounds such as:

Gadolinium(III) chloride: Used in similar applications but has different solubility and reactivity properties.

Gadolinium(III) nitrate: Another gadolinium salt with distinct chemical behavior and uses.

Gadolinium(III) sulfate: Known for its use in various industrial applications.

This compound is unique due to its specific solubility in water and its ability to form hydrates with ground state ferromagnetism .

Activité Biologique

Gadolinium(III) acetate hydrate (Gd(OOCCH₃)₃·xH₂O), with a molecular weight of approximately 334.39 g/mol, is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties as a contrast agent in medical imaging. This article explores the biological activity of this compound, focusing on its synthesis, applications, and implications for health.

Synthesis and Characterization

This compound can be synthesized through a reaction involving gadolinium oxide and acetic acid. The process typically involves heating gadolinium oxide in a concentrated acetic acid solution, followed by evaporation to obtain the hydrate as a white crystalline powder . The purity of commercially available this compound is generally reported to be 99.9% .

Biological Applications

1. MRI Contrast Agent:

Gadolinium(III) ions are widely used in Magnetic Resonance Imaging (MRI) as contrast agents due to their ability to enhance the relaxation rates of protons in tissues. Gadolinium's paramagnetic properties stem from its seven unpaired electrons, which significantly influence water proton relaxation times, thus improving image clarity .

2. Neutron Capture Therapy:

Recent studies have explored the use of gadolinium isotopes in neutron capture therapy for treating certain types of tumors, such as glioblastoma multiforme. Gadolinium-157, in particular, has shown promise due to its high neutron capture cross-section, allowing targeted radiation therapy .

3. Biocompatibility and Toxicity:

While gadolinium-based contrast agents are generally considered safe, there are concerns regarding their accumulation in the body, particularly in patients with renal impairment. Studies indicate that gadolinium can accumulate in organs such as the liver and spleen, raising concerns about nephrogenic systemic fibrosis (NSF) associated with gadolinium exposure .

Case Studies

Study 1: Gadolinium Accumulation

A study on patients receiving gadolinium-based contrast agents revealed significant accumulation of gadolinium in various organs over time. The spleen showed the highest concentration, followed by the lungs and liver. This finding highlights the need for careful monitoring of gadolinium levels in patients with compromised kidney function .

Study 2: Neutron Capture Therapy Efficacy

In a preliminary study assessing neutron capture therapy using gadolinium-157, researchers were able to visualize the subcellular distribution of gadolinium within glioblastoma cells. The results showed heterogeneous distribution patterns that could inform future therapeutic strategies .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉GdO₆ |

| Molecular Weight | 334.39 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

| Purity | ≥99.9% |

| Density | 1.611 g/cm³ |

| Sensitivity | Hygroscopic |

Table 2: Biological Activity Overview

Propriétés

IUPAC Name |

acetic acid;gadolinium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Gd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPUMMSAJAYYST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Gd] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14GdO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-93-7 |

Source

|

| Record name | Gadolinium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.